molecular formula C21H23N3O5S3 B2663068 N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide CAS No. 942002-33-7

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

Cat. No.: B2663068
CAS No.: 942002-33-7
M. Wt: 493.61
InChI Key: KYJHQFLLFIMAAM-QURGRASLSA-N
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Description

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzothiazole core, a dioxino ring, and a piperidine moiety. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a therapeutic agent due to its unique interactions with biological targets. Additionally, its properties make it suitable for use in material science, where it can be incorporated into polymers and other advanced materials .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include other benzothiazole derivatives and dioxino-containing molecules. the presence of the piperidine moiety and the thiophen-2-ylsulfonyl group gives it distinct chemical and biological properties .

Biological Activity

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. Its structure includes:

  • Dioxino and Benzothiazole Rings : These fused rings are known for their diverse biological activities.
  • Piperidine and Carboxamide Moieties : These groups are often associated with enhanced binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties.

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710.28ERK inhibition
Compound BA5498.107Apoptosis induction
Compound CHepG20.877Caspase activation

The compound's structural features suggest it may exhibit similar mechanisms of action as noted in other studies. For instance, the induction of apoptosis and cell cycle arrest have been observed in various cancer cell lines when treated with structurally related compounds.

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Studies have indicated that derivatives of benzothiazole can inhibit key enzymes involved in cancer progression and metabolic pathways.

Table 2: Enzyme Inhibition Data

Enzyme TargetCompound TestedIC50 (nM)
Squalene synthaseCompound D15
Cholesterol synthaseCompound E2.9

These findings suggest that the compound could be developed further for therapeutic applications targeting metabolic diseases.

Case Study 1: Antitumor Effects

A study investigated the effects of a related compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.

Case Study 2: Pharmacokinetics

Research on the pharmacokinetics of compounds with similar structures revealed favorable absorption and distribution profiles. After oral administration, compounds were rapidly absorbed with a notable presence in liver tissues, suggesting effective targeting of hepatic cancers.

Properties

IUPAC Name

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S3/c1-2-24-15-12-16-17(29-10-9-28-16)13-18(15)31-21(24)22-20(25)14-5-7-23(8-6-14)32(26,27)19-4-3-11-30-19/h3-4,11-14H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJHQFLLFIMAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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